3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid
Overview
Description
3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid is an organic compound that features a benzodioxole ring fused to a pyrazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a series of reactions involving the condensation of hydrazine with a β-diketone, followed by cyclization.
Coupling of the Benzodioxole and Pyrazole Rings: The final step involves coupling the benzodioxole and pyrazole rings through a series of reactions, including esterification and subsequent hydrolysis to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid has several scientific research applications:
Medicinal Chemistry: The compound has been evaluated for its antiproliferative activity against various cancer cell lines, including CCRF-CEM, LNCaP, and MIA PaCa-2.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-Yl)-5,6-Dimethoxy-1H-Indole-2-Carboxylate: This compound has a similar benzodioxole ring but differs in the attached functional groups and overall structure.
2-(6-Benzoyl-2H-1,3-Benzodioxol-5-Yl)Acetic Acid: This compound features a benzodioxole ring with different substituents and has been evaluated for its biological activity.
Uniqueness
3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid is unique due to its specific combination of a benzodioxole ring and a pyrazole ring with a carboxylic acid group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-14-9(12(15)16)5-8(13-14)7-2-3-10-11(4-7)18-6-17-10/h2-5H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBLUTIPOCAQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=C(C=C2)OCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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